3,4,5-Trimethoxycinnamic acid

Catalog No.
S585715
CAS No.
90-50-6
M.F
C12H14O5
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trimethoxycinnamic acid

CAS Number

90-50-6

Product Name

3,4,5-Trimethoxycinnamic acid

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+

InChI Key

YTFVRYKNXDADBI-SNAWJCMRSA-N

Synonyms

3,4,5-trimethoxycinnamic acid, 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O

Here are some areas of scientific research exploring 3,4,5-TMCA:

Anti-stress and sleep effects

Studies suggest that 3,4,5-TMCA may possess anti-stress and sleep-promoting properties. Research using animal models indicates that 3,4,5-TMCA may increase sleep duration. However, more research is needed to understand the mechanisms and potential applications of these effects in humans.Source: [A study on the anti-stress effect of 3,4,5-trimethoxycinnamic acid, an active constituent of roots of Polygala tenuifolia (Onji): ]

Anti-inflammatory activity

Some studies have investigated the potential anti-inflammatory properties of 3,4,5-TMCA. However, the research is limited, and more studies are needed to understand its mechanisms and potential applications.Source: [Antioxidant and anti-inflammatory activities of constituents from Piper longum L. fruits: ]

Other potential applications

,4,5-TMCA is also being explored for its potential effects on other biological processes, including:

  • Antioxidant activity Source: [Antioxidant and anti-inflammatory activities of constituents from Piper longum L. fruits: ]
  • Cardiovascular health Source: [Potential antiarrhythmic effect of methyl 3,4,5-trimethoxycinnamate, a bioactive substance from roots of polygalae radix: suppression of triggered activities in rabbit myocytes]

3,4,5-Trimethoxycinnamic acid is an organic compound classified as a methoxycinnamic acid, characterized by three methoxy substituents located at the 3-, 4-, and 5-positions of the aromatic ring. Its chemical formula is C12H14O5C_{12}H_{14}O_{5}, and it is recognized for its role as a conjugate acid of 3,4,5-trimethoxycinnamate. This compound has been detected in human urine, indicating its presence in biological systems and potential metabolic significance .

Studies suggest that TMCA acts as a GABA (gamma-aminobutyric acid) receptor agonist [, ]. GABA is a neurotransmitter that inhibits neuronal activity, and its receptors are involved in regulating mood, sleep, and seizure activity. By activating these receptors, TMCA may have calming and anti-seizure effects. However, the exact mechanism of action needs further investigation.

Involving 3,4,5-trimethoxycinnamic acid include:

  • Esterification: This compound can react with alcohols to form esters, a reaction commonly utilized in organic synthesis.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding aromatic compounds.
  • Reduction: The double bond in the cinnamic acid structure can be reduced to yield saturated derivatives.

These reactions are essential for its transformation into various derivatives that may exhibit different biological activities or enhance its solubility and stability .

3,4,5-Trimethoxycinnamic acid exhibits notable biological activities, including:

  • Anti-inflammatory Effects: It has been reported to inhibit the expression of cell adhesion molecules on endothelial cells, which are crucial in inflammatory responses. Specifically, it reduces the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular adhesion molecules-1 (VCAM-1) induced by tumor necrosis factor-alpha .
  • Antioxidant Properties: The compound demonstrates antioxidant activity, contributing to its potential protective effects against oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate these effects fully .

Several methods have been developed for synthesizing 3,4,5-trimethoxycinnamic acid:

  • From Cinnamic Acid Derivatives: The compound can be synthesized by introducing methoxy groups onto cinnamic acid through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Via Claisen-Schmidt Condensation: This method involves the condensation of an appropriate aldehyde with a substituted phenol under alkaline conditions to yield 3,4,5-trimethoxycinnamic acid.
  • Biological Synthesis: Some studies indicate that certain plant extracts can naturally produce this compound through metabolic pathways involving phenylpropanoid biosynthesis .

3,4,5-Trimethoxycinnamic acid finds applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being investigated for potential therapeutic uses in treating inflammatory diseases and oxidative stress-related conditions.
  • Cosmetics: Its ability to inhibit skin inflammation makes it a candidate for formulations aimed at reducing skin irritation and promoting skin health.
  • Food Industry: As a natural antioxidant, it may be used as a preservative in food products to enhance shelf life and maintain quality .

Research on interaction studies involving 3,4,5-trimethoxycinnamic acid primarily focuses on its effects on cellular signaling pathways. It has been shown to modulate inflammatory responses by interacting with various cytokines and adhesion molecules. Furthermore, studies indicate potential synergistic effects when combined with other antioxidants or anti-inflammatory agents .

Several compounds share structural similarities with 3,4,5-trimethoxycinnamic acid. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
Cinnamic AcidContains no methoxy groups; only one vinyl groupBasic structure from which methoxycinnamic acids derive
3-Methoxycinnamic AcidOne methoxy group at the 3-positionLess potent anti-inflammatory activity compared to 3,4,5-trimethoxycinnamic acid
4-Methoxycinnamic AcidOne methoxy group at the 4-positionSimilar in structure but differs in biological activity
3,4-Dimethoxycinnamic AcidTwo methoxy groups at the 3- and 4-positionsExhibits some antioxidant properties but less studied than 3,4,5-trimethoxycinnamic acid

The presence of three methoxy groups in 3,4,5-trimethoxycinnamic acid enhances its solubility and biological activity compared to similar compounds with fewer substituents .

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

238.08412354 g/mol

Monoisotopic Mass

238.08412354 g/mol

Heavy Atom Count

17

Melting Point

126 - 128 °C

UNII

C9096D920O

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (62.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (37.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20329-98-0
90-50-6

Wikipedia

3,4,5-trimethoxycinnamic acid
(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

General Manufacturing Information

2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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